Lcb 2853

Thrombosis Coronary Artery Disease Antiplatelet

LCB 2853 (CAS 141335-11-7), sodium 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl]methyl]benzeneacetate, is a small molecule thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist. Originally developed by Merck Sante, it belongs to the class of phenylacetate and sulfonamide antiplatelet agents.

Molecular Formula C21H23ClNNaO4S
Molecular Weight 443.9 g/mol
CAS No. 141335-11-7
Cat. No. B1674657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLcb 2853
CAS141335-11-7
SynonymsLCB 2853
LCB-2853
sodium 4-((1-((((4-chlorophenyl)sulfonyl)amino)methyl)cyclohexyl)methyl)benzeneacetate
Molecular FormulaC21H23ClNNaO4S
Molecular Weight443.9 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CC2=CC=C(C=C2)CC(=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl.[Na+]
InChIInChI=1S/C21H24ClNO4S.Na/c22-18-7-9-19(10-8-18)28(26,27)23-15-21(11-1-2-12-21)14-17-5-3-16(4-6-17)13-20(24)25;/h3-10,23H,1-2,11-15H2,(H,24,25);/q;+1/p-1
InChIKeyWVVUYAHTYLRPEB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LCB 2853: Key Characteristics and Mechanism of Action for Research and Procurement


LCB 2853 (CAS 141335-11-7), sodium 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl]methyl]benzeneacetate, is a small molecule thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist [1]. Originally developed by Merck Sante, it belongs to the class of phenylacetate and sulfonamide antiplatelet agents [2]. LCB 2853 demonstrates potent in vitro binding to the TXA2/PGH2 receptor (pKi = 7.93) and competitive antagonism of U 46619-induced platelet aggregation (pA2 = 6.82) [3]. The compound has been investigated preclinically for its antiaggregant, antivasospastic, and antithrombotic effects, with Phase 1 clinical development reported but subsequently discontinued [2].

Why Substitution of LCB 2853 with Generic Antiplatelet Agents Yields Divergent Experimental Outcomes


Direct substitution of LCB 2853 with common antiplatelet agents like acetylsalicylic acid (ASA) or ticlopidine is not scientifically justifiable due to fundamental mechanistic and potency differences. ASA irreversibly inhibits cyclooxygenase (COX), thereby reducing TXA2 synthesis, whereas LCB 2853 acts as a direct antagonist at the TXA2/PGH2 receptor, preserving the synthesis of other prostanoids such as prostacyclin [1]. This mechanistic divergence translates into significant quantitative disparities in efficacy across thrombosis models: LCB 2853 demonstrates an ED50 of 7.2 μg/kg in canine coronary stenosis, while ASA requires a 444-fold higher dose (3.2 mg/kg) to achieve activity, and ticlopidine—a P2Y12 ADP receptor antagonist—remains ineffective even at 12.8 mg/kg [2]. Furthermore, LCB 2853 exhibits immediate efficacy without the metabolic activation delay required by ticlopidine [2]. These quantitative and mechanistic distinctions preclude interchangeable use and mandate compound-specific procurement for reproducible TXA2 pathway research.

Quantitative Differentiation of LCB 2853: Comparative Efficacy, Potency, and Pharmacodynamic Data


Comparative Potency in Canine Coronary Artery Stenosis: LCB 2853 vs. ASA and Ticlopidine

In a dog model of coronary artery stenosis, LCB 2853 demonstrated an ED50 of 7.2 μg/kg following intravenous administration. Under identical experimental conditions, acetylsalicylic acid (ASA) was active only at a 444-fold higher dose of 3.2 mg/kg, while ticlopidine exhibited no activity at doses up to 12.8 mg/kg [1]. This represents a >444-fold potency advantage for LCB 2853 over ASA and complete functional superiority over ticlopidine in this model.

Thrombosis Coronary Artery Disease Antiplatelet

Comparative Efficacy in Rat Venous Thrombosis: LCB 2853 vs. ASA and Ticlopidine

In a rat venous thrombosis model combining venous injury and blood stasis, LCB 2853 infused intravenously reduced thrombus weight in a dose-dependent manner with an ED50 of 220 μg/kg/min. In a comparative study conducted at 250 μg/kg/min, ticlopidine was less potent, and ASA failed to provide any protective effect [1].

Venous Thrombosis Thromboxane A2 Antithrombotic

In Vivo Antiplatelet and Antivasoconstrictor Potency in Rat Models: Quantitative ED50 Values

LCB 2853 demonstrated sub-milligram potency in multiple in vivo rat models of TXA2-mediated pathophysiology. Following intravenous administration, the ED50 for inhibition of arachidonic acid-induced thrombocytopenia was 0.25 mg/kg, and the ED50 for inhibition of U 46619-induced hypertension was 0.16 mg/kg. In a mouse model, the ED50 for prevention of arachidonic acid-induced sudden death was 0.44 mg/kg [1]. No direct comparator data were reported in the same study for these specific endpoints; however, these values establish a quantitative potency benchmark for TXA2 receptor antagonists in vivo.

Platelet Aggregation Vasoconstriction Hypertension

In Vitro Receptor Binding Affinity and Competitive Antagonism: LCB 2853 vs. Reference Antagonist SQ 29548

In radioligand binding studies using [3H]SQ 29548 on human platelets, LCB 2853 exhibited a pKi of 7.93, corresponding to a Ki of approximately 11.7 nM [1]. Functional competitive antagonism was confirmed in U 46619-induced platelet aggregation with a pA2 of 6.82 [1]. The reference TXA2 antagonist SQ 29548, a structurally distinct non-prostanoid, binds to the human recombinant TP receptor with a reported Ki of 4.1 nM [2].

Receptor Binding TXA2/PGH2 Receptor Competitive Antagonism

Ex Vivo Inhibition of Arachidonic Acid-Induced Platelet Aggregation in Rats: Pharmacodynamic Duration

Following intravenous administration in rats, LCB 2853 inhibited ex vivo arachidonic acid-induced platelet aggregation for up to 4 hours, a duration that correlated directly with detectable plasma concentrations of the compound as measured by HPLC [1]. While the study did not directly compare this duration to other agents under identical conditions, the correlation between plasma exposure and pharmacodynamic effect provides a quantitative framework for designing dosing regimens.

Platelet Aggregation Ex Vivo Pharmacodynamics

Recommended Research and Industrial Application Scenarios for LCB 2853 Based on Quantitative Evidence


In Vivo Models of Arterial Thrombosis Requiring Direct TXA2 Receptor Blockade

Based on the demonstrated ED50 of 7.2 μg/kg in canine coronary stenosis and the 444-fold potency advantage over ASA [1], LCB 2853 is ideally suited for in vivo studies of arterial thrombosis where potent, receptor-level TXA2 antagonism is required without confounding COX inhibition. This includes mechanistic investigations of TXA2's role in platelet-vessel wall interactions and evaluation of adjunctive antithrombotic strategies.

Venous Thrombosis Models Where COX Inhibition Is Ineffective

The unique efficacy of LCB 2853 in reducing thrombus weight in a rat venous stasis/injury model (ED50 = 220 μg/kg/min), in contrast to the complete ineffectiveness of ASA [1], positions this compound as a critical tool for studying TXA2-mediated venous thrombogenesis. Researchers investigating the differential pharmacology of arterial versus venous thrombosis can use LCB 2853 to isolate TXA2 receptor contributions.

In Vivo Studies of TXA2-Mediated Vasoconstriction and Hypertension

With an ED50 of 0.16 mg/kg for inhibition of U 46619-induced hypertension in rats [2], LCB 2853 provides a potent pharmacological probe for investigating the role of TXA2 receptors in vascular tone regulation and hypertensive disorders. Its sub-milligram potency enables precise dose-response characterization in acute cardiovascular studies.

Ex Vivo Platelet Function Assays for Pharmacodynamic Monitoring

The established 4-hour pharmacodynamic window for ex vivo inhibition of arachidonic acid-induced platelet aggregation in rats, which correlates with plasma exposure [1], supports the use of LCB 2853 in studies requiring timed ex vivo assessments of platelet reactivity. This is particularly valuable for pharmacokinetic/pharmacodynamic (PK/PD) modeling and validation of TXA2 receptor occupancy.

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